Salazosulfadimidine

Description

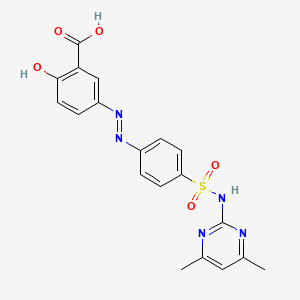

Structure

3D Structure

Properties

CAS No. |

2315-08-4 |

|---|---|

Molecular Formula |

C19H17N5O5S |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

5-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C19H17N5O5S/c1-11-9-12(2)21-19(20-11)24-30(28,29)15-6-3-13(4-7-15)22-23-14-5-8-17(25)16(10-14)18(26)27/h3-10,25H,1-2H3,(H,26,27)(H,20,21,24) |

InChI Key |

DFPJEJKMDZFZHC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)C |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)C |

Other CAS No. |

2315-08-4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Salazosulfadimidine

Established Synthetic Pathways and Chemical Precursors

Salazosulfadimidine is an azo compound, characterized by the presence of an azo (-N=N-) linkage connecting two aromatic moieties. Its chemical structure, 5-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid, suggests its synthesis typically involves the diazotization of an aromatic amine and subsequent coupling with a phenolic compound. The primary chemical precursors for this compound are sulfadimidine (also known as sulfamethazine) and 5-aminosalicylic acid (also known as mesalazine) wikipedia.orgwikipedia.orgfishersci.be.

Sulfadimidine, a sulfonamide antibacterial, serves as one of the key building blocks. Its IUPAC name is 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide wikipedia.orgfishersci.be. The other crucial precursor, 5-aminosalicylic acid, is an aminosalicylate with the IUPAC name 5-Amino-2-hydroxybenzoic acid wikipedia.orgfishersci.ca. The synthesis of azo compounds generally involves the reaction of a diazonium salt, formed from the primary aromatic amine (e.g., a derivative of sulfadimidine containing an amino group), with an activated aromatic compound (e.g., 5-aminosalicylic acid, which has an activating hydroxyl group). Chemical precursors for various compounds are often intermediates derived from primary or modified primary metabolism mdpi.com.

Novel Methodologies for Enhanced Synthesis and Yield Optimization

While specific detailed novel methodologies for the synthesis of this compound itself are not extensively documented in the provided literature, advancements in general organic synthesis principles can be applied to enhance its production and optimize yield. These methodologies often focus on improving efficiency, reducing reaction steps, and maximizing product recovery.

Key strategies for enhanced synthesis and yield optimization include:

Optimization of Reaction Conditions: Precise control over parameters such as temperature, pressure, pH, and reactant concentrations is crucial for maximizing yield and selectivity ijnc.ir.

Catalysis-Driven Transformations: The use of highly efficient catalysts can accelerate reaction rates, improve reaction selectivity, and reduce the need for harsh reaction conditions, thereby minimizing unwanted by-products ijnc.irpurkh.com.

Application of Computational Tools: Computational chemistry and machine learning are increasingly employed to predict optimal reaction conditions, identify suitable catalysts, and design more efficient synthetic routes, leading to enhanced synthesis and yield optimization ijnc.ir.

Design and Synthesis of this compound Analogues and Prodrugs

The design and synthesis of analogues and prodrugs of this compound represent a significant area of chemical derivatization. Prodrugs are inactive compounds that undergo chemical or enzymatic biotransformation within the body to release the active parent drug centralasianstudies.orgmdpi.com. This strategy is commonly employed to overcome undesirable physicochemical properties of a drug, such as poor solubility, low permeability, or unfavorable distribution, or to reduce toxicity and enhance targeted delivery centralasianstudies.orgmdpi.comresearchgate.netsnv63.ru.

This compound is structurally related to sulfasalazine (B1682708), a well-known prodrug that is metabolized into sulfapyridine (B1682706) and 5-aminosalicylic acid (mesalazine) wikipedia.org. This relationship suggests that this compound itself could be considered a prodrug or that its structure lends itself to the design of analogous prodrugs.

Strategies for designing this compound analogues and prodrugs could involve:

Modification of Linkages: Altering the azo linkage or introducing cleavable linkers (e.g., ester linkages) to facilitate controlled release of active moieties in specific physiological environments researchgate.netfrontiersin.org.

Structural Modifications: Introducing or modifying functional groups on the sulfadimidine or 5-aminosalicylic acid moieties to alter pharmacokinetic properties (e.g., solubility, absorption) or enhance target specificity.

Bioprecursor Design: Developing bioprecursors, a type of prodrug that is intrinsically modified to become active through enzymatic or chemical metabolism, without necessarily requiring an external carrier moiety centralasianstudies.org.

Computational Design: Employing computational approaches, such as Molecular Orbital (MO) and Molecular Mechanics (MM) methods, to predict and optimize the properties of potential prodrugs and analogues, including their stability and release kinetics researchgate.net.

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of this compound is crucial for developing more environmentally benign and sustainable manufacturing processes. Green chemistry aims to minimize or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product instituteofsustainabilitystudies.comconsensus.appjocpr.com.

Key green chemistry principles applicable to the sustainable synthesis of this compound include:

Waste Prevention: Prioritizing synthetic methods that prevent waste generation, rather than treating or cleaning up waste after it has been formed instituteofsustainabilitystudies.comconsensus.app.

Atom Economy: Designing reactions to maximize the incorporation of all atoms from the starting materials into the final product, thereby reducing waste at the source purkh.cominstituteofsustainabilitystudies.comconsensus.app.

Less Hazardous Chemical Syntheses: Developing processes that use and generate substances with minimal toxicity to human health and the environment instituteofsustainabilitystudies.comconsensus.app.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents and separation agents. This includes exploring greener alternatives such as water, supercritical carbon dioxide, or bio-based solvents ijnc.irconsensus.appjocpr.com.

Design for Energy Efficiency: Minimizing the energy requirements of synthetic processes, ideally by conducting reactions at ambient temperature and pressure consensus.app.

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting, where feasible ijnc.irpurkh.comconsensus.appjocpr.com.

Catalysis: Employing catalytic reagents (homogeneous or heterogeneous) to improve reaction efficiency, reduce energy consumption, and minimize the use of stoichiometric reagents, which often generate significant waste ijnc.irpurkh.cominstituteofsustainabilitystudies.comjocpr.com.

By adhering to these principles, the chemical synthesis of this compound can be made more environmentally friendly, reducing its ecological footprint and promoting a more sustainable chemical industry.

Elucidation of Molecular Mechanisms of Action and Pharmacodynamic Investigations Pre Clinical Focus

Identification and Characterization of Molecular Targets

Cellular Signaling Pathway Modulation by Salazosulfadimidine

Specific pre-clinical studies elucidating the direct modulation of cellular signaling pathways by this compound are not detailed in the available literature. Research into drug mechanisms often involves investigating how compounds interact with and alter various intracellular signaling cascades, such as the Raf/MEK/ERK, NF-κB, PI3K/Akt, and PKC pathways, which are crucial for cellular processes including inflammation and proliferation. nih.govmdpi.comresearchgate.netoatext.com However, direct evidence demonstrating this compound's impact on these or other specific signaling pathways in pre-clinical models is not provided.

Enzymatic Inhibition and Receptor Binding Dynamics

Information specifically describing the enzymatic inhibition or receptor binding dynamics of this compound in pre-clinical studies is not extensively documented in the reviewed sources. Enzyme inhibitors are molecules that bind to enzymes and block their activity, influencing biochemical reactions. nih.govwikipedia.org These interactions can be competitive, non-competitive, or uncompetitive, depending on their binding site and effect on enzyme kinetics. wikipedia.orgitmedicalteam.plresearchgate.net Similarly, receptor binding involves a compound interacting with specific cellular receptors to elicit a biological response. While these are fundamental aspects of pharmacodynamic investigations, direct experimental data for this compound in these areas are not detailed in the provided literature.

Gene Expression Profiling and Epigenetic Modification Studies (in vitro, non-human)

Pre-clinical studies focusing on gene expression profiling or epigenetic modification by this compound in in vitro or non-human models are not specifically detailed in the available information. Epigenetic modifications, such as DNA methylation and histone modifications, play a critical role in regulating gene expression without altering the underlying DNA sequence. frontiersin.orgnih.govanimbiosci.orgmdpi.comthe-scientist.com These studies are crucial for understanding the long-term effects and broader cellular impacts of a compound. While the field of epigenetics is actively researched for its role in health and disease, and how drugs can influence these mechanisms, specific data linking this compound to such modifications or gene expression changes are not presented.

Comparative Pharmacodynamics with Related Compounds (e.g., sulfapyridine (B1682706), 5-aminosalicylic acid moieties)

This compound has been utilized as an alternative therapeutic option for patients who experience extraintestinal manifestations when treated with Sulfasalazine (B1682708). researchgate.netmdpi.com This suggests that this compound may share a similar therapeutic intent or mechanism of action with Sulfasalazine, particularly in managing conditions like inflammatory bowel disease. researchgate.netmdpi.com

Sulfasalazine (SASP) is a prodrug that is metabolized into two primary components: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA, also known as mesalamine). nih.govcrohnsandcolitis.ca In the context of ulcerative colitis, the major therapeutic action of Sulfasalazine is often attributed to the 5-ASA moiety, which acts locally in the bowel to control inflammation. crohnsandcolitis.caresearchgate.net 5-ASA agents are known to exert anti-inflammatory effects through multiple mechanisms, including the inhibition of cyclooxygenase, lipoxygenase, and nuclear factor κB (NFκB), as well as acting as scavengers of reactive oxygen species. researchgate.net Sulfapyridine, while a metabolite, is generally considered therapeutically inactive in these specific inflammatory contexts. crohnsandcolitis.ca

While this compound serves as an alternative to Sulfasalazine, detailed comparative pre-clinical pharmacodynamic studies at a molecular level, explicitly outlining how this compound's direct actions compare to or differ from those of sulfapyridine or 5-aminosalicylic acid, are not provided in the reviewed literature. The basis for its use as an alternative primarily stems from observed patient tolerance rather than a direct molecular pharmacodynamic comparison. researchgate.netmdpi.com

Pharmacokinetic Profiling in Pre Clinical and in Vitro Systems

Absorption, Distribution, and Excretion Dynamics in Animal Models.

The pharmacokinetic profile of Salazosulfadimidine (Sulfasalazine, SSZ) has been characterized in several animal models, providing insights into its systemic availability and disposition.

Absorption: Sulfasalazine (B1682708) exhibits low oral bioavailability, with less than 15% of an orally administered dose absorbed as the unchanged parent drug from the small intestine in in vivo studies. drugs.comnih.govnih.govresearchgate.netpfizer.compfizermedicalinformation.comfda.govfda.gov In rats, the majority of an orally administered dose of sulfasalazine reaches the colon, where it undergoes cleavage. nih.gov Studies in cats have shown that approximately 20-30% of administered sulfasalazine is absorbed from the small bowel without being metabolized. nih.gov Research in mice indicates that sulfasalazine absorption in the small intestine involves both influx and efflux transporters, including OATP2B1 and Breast Cancer Resistance Protein (BCRP). nih.gov Following oral administration in rats, the drug primarily remains within the gastrointestinal tract. jst.go.jp

Distribution: In animal models, relatively high concentrations of sulfasalazine have been observed in serous fluid, the liver, and the intestinal wall. drugs.compfizermedicalinformation.comfda.govfda.govdrugbank.com The calculated volume of distribution at steady state (Vdss) for sulfasalazine following intravenous injection was reported as 7.5 ± 1.6 L. pfizer.comfda.govdrugbank.com Its metabolite, sulfapyridine (B1682706) (SP), is widely distributed to most body tissues. drugs.com Unchanged sulfasalazine, sulfapyridine and its metabolites, and 5-aminosalicylic acid (5-ASA) and its acetylated metabolite are known to cross the placental barrier. drugs.com While only small amounts of unchanged sulfasalazine are distributed into milk, sulfapyridine concentrations in milk can reach about 30–60% of concurrent serum concentrations. drugs.com Whole-body autoradiography and dissection studies in rats after single intravenous administration of radiolabelled sulfasalazine showed the highest radioactive concentrations, besides the gastrointestinal tract, in the liver, connective tissues, lung, kidney, and blood. jst.go.jp In fetal tissues of rats, the 3H radioactivity (representing the sulfonamide part of the molecule) passed the placental barrier and was evenly distributed, whereas the 14C radioactivity (from the salicylic (B10762653) acid part) was found in small amounts in the fetal intestines. jst.go.jp In mice, the volume of distribution (Vd) for sulfasalazine was calculated to be 1740 mL/kg, indicating a low clearance. mdpi.com

Excretion: The primary route of elimination for most of a sulfasalazine dose is through the urine. drugs.com Unchanged sulfasalazine accounts for up to 15% of the dose excreted in urine, while sulfapyridine and its metabolites contribute approximately 60%, and 5-aminosalicylic acid and its metabolites account for 20–33% of the dose. drugs.com Fecal excretion can account for about 5% of a daily dose, primarily as sulfapyridine metabolites. drugs.com Absorbed sulfapyridine and 5-aminosalicylic acid, along with their metabolites, are predominantly eliminated in the urine as either free metabolites or glucuronide conjugates. pfizer.comfda.govfda.govdrugbank.com The majority of 5-aminosalicylic acid remains within the colonic lumen and is subsequently excreted in the feces as 5-ASA and acetyl-5-ASA. pfizer.com Renal clearance for sulfasalazine has been estimated to be approximately 37% of its total clearance. pfizer.comdrugbank.com In rats, following intraduodenal administration of 5-aminosalicylic acid, 61% was excreted in urine and 6% in bile within 24 hours, almost exclusively in its acetylated form. nih.gov Studies in rats with radiolabelled sulfasalazine showed that 14C radioactivity (salicylic acid part) was primarily found in the feces, while 3H activity (sulfonamide part) was found in comparable amounts in both feces and urine, with female rats exhibiting less fecal excretion than males. jst.go.jp Only trace amounts of radioactivity were detected in expired air in rats. jst.go.jp

Biotransformation Pathways and Metabolite Identification (non-human biological matrices).

The biotransformation of this compound is a critical process, primarily occurring through bacterial and hepatic mechanisms in non-human biological matrices.

This compound is notably cleaved by intestinal flora in the colon, resulting in the formation of two main metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA). drugs.compfizer.compfizermedicalinformation.comfda.govfda.govdrugbank.comvin.commsdvetmanual.comhres.ca Following absorption, sulfapyridine undergoes hepatic N4-acetylation and ring hydroxylation, which are then followed by conjugation with glucuronic acid. drugs.com A smaller fraction of the absorbed 5-aminosalicylic acid also undergoes N4-acetylation. drugs.com Further metabolism of sulfapyridine can lead to the formation of 5-hydroxysulfapyridine and N-acetyl-5-hydroxysulfapyridine. pfizer.comdrugbank.com The 5-aminosalicylic acid moiety is predominantly metabolized in both the liver and intestine to N-acetyl-5-aminosalicylic acid, a process that is not dependent on the acetylator phenotype. pfizer.comdrugbank.com

In rat studies, plasma and urine analyses have identified 5-aminosalicylic acid, acetyl-5-aminosalicylic acid, sulfapyridine, and acetyl-sulfapyridine as key metabolites. nih.gov In vitro experiments utilizing liver samples from cats and rats have demonstrated nearly complete reduction of sulfasalazine into its metabolites. nih.gov Interestingly, in vivo studies suggest that sulfasalazine itself is not extensively metabolized by the liver; instead, after absorption from the small bowel, 25-50% of the unchanged drug is excreted in the bile, with the remainder entering systemic circulation. nih.gov Research on sulfasalazine's metabolites has shown that 5-ASA and sulfapyridine did not affect glycochenodeoxycholic acid (GCDCA)-induced apoptosis in HepG2-Ntcp cells. nih.gov In mice, intravenous administration of sulfasalazine leads to its metabolism by liver-azoreductases. mdpi.com Furthermore, sulfapyridine and its secondary metabolite, acetylsulfapyridine (Ac-SP), were observed in the brain following intravenous administration in mice, suggesting potential differences in the gastrointestinal absorption of metabolites after azo-reduction in the gut. mdpi.com

Enterohepatic Recirculation Mechanisms (animal models)

Enterohepatic recirculation is a mechanism by which a substance, after being absorbed and metabolized in the liver, is excreted into the bile and then reabsorbed from the intestine, thereby prolonging its systemic exposure.

A small percentage of absorbed sulfasalazine is known to be excreted via the bile into the small intestine, contributing to enterohepatic circulation. hres.cahres.ca This portion, along with any unabsorbed sulfasalazine, then enters the colon where it is subsequently cleaved by bacteria into sulfapyridine and 5-aminosalicylic acid. hres.cahres.ca The concentration of sulfasalazine in the portal vein is presumed to be higher due to this enterohepatic recirculation. nih.gov Evidence from studies in rats, following intravenous administration of radiolabelled sulfasalazine, showed that within 5 minutes, 25% of the dose was found in the duodenum and 30% in the liver, indicating extensive biliary excretion. jst.go.jp This significant biliary excretion is a crucial step in the enterohepatic recirculation process. Sulfasalazine, after absorption from the small intestine, is re-excreted in bile and transported to the colon, where bacterial action cleaves its azo bond. researchgate.net

Plasma Protein Binding Characteristics and Implications for Distribution (in vitro, animal).

Plasma protein binding is a key determinant of a drug's distribution and free concentration in the systemic circulation.

Bioavailability and Bioequivalence Research in Non-human Systems.

Research into the bioavailability and bioequivalence of this compound in non-human systems is crucial for understanding its systemic exposure and for the development of new formulations.

Bioavailability: In vivo studies consistently indicate that the absolute bioavailability of orally administered sulfasalazine (parent drug) is less than 15%. nih.govpfizer.compfizermedicalinformation.comfda.govfda.gov This low oral bioavailability is a characteristic feature of the compound. nih.govresearchgate.net In mice, the bioavailability of the parent drug was found to be approximately 17% at a lower dose (67.5 mg/kg body weight), decreasing to a range of 3-9% at higher doses. nih.gov Efforts to enhance the bioavailability of sulfasalazine have led to the development of novel formulations. For instance, Solid Lipid Nanoparticles (SLNs) have been shown to significantly improve the absorption and bioavailability of sulfasalazine in animal models, resulting in a higher maximum plasma concentration (Cmax) and prolonged drug retention compared to the pure drug. seejph.comseejph.com Specifically, an optimized nanosuspension formulation of sulfasalazine in Wistar rats demonstrated a 1.52-fold increase in bioavailability over conventional formulations. wisdomlib.org Studies investigating the impact of co-administration with other compounds have also been conducted; for example, the plasma area under the curve (AUC) of sulfasalazine in rats was observed to be 1.8-fold higher in the quercetin (B1663063) pretreatment group compared to the control group, suggesting increased absorption, although this difference was not always statistically significant. mdpi.com

Bioequivalence: Ensuring bioequivalence between different formulations of sulfasalazine, such as Solid Lipid Nanoparticles (SLNs) and conventional formulations, is considered essential for pharmaceutical development and regulatory approval. seejph.com The pharmacokinetic parameters observed with SLN formulations, including a moderate time to maximum concentration (Tmax), sustained Cmax, prolonged half-life, and higher AUC values, suggest that SLNs enhance drug absorption and retention. This improved profile potentially leads to enhanced therapeutic efficacy and a reduced dosing frequency. seejph.com The low inter-subject variability observed with the SLN formulation further supports its stability, positioning it as a promising alternative for sulfasalazine delivery. seejph.com Studies have been conducted in animal models, such as rats and beagle dogs, to evaluate the in vivo pharmacokinetics of sulfasalazine-loaded SLNs and compare their bioavailability with pure sulfasalazine. seejph.com Furthermore, research has investigated the pharmacokinetic changes of sulfasalazine following single or multiple administrations of quercetin in rats and beagles, with findings indicating no significant difference in the pharmacokinetic parameters of sulfasalazine. researchgate.netresearchgate.netnih.gov

Investigation of Pre Clinical Efficacy in Established Disease Models

Efficacy Evaluation in In Vitro Cellular Models of Pathophysiology.

Research into the in vitro efficacy of Salazosulfadimidine in cellular models of pathophysiology is limited in the provided literature. One study indicated that Eupatilin, a flavone, demonstrated a protective effect comparable to this compound (SASP) in a cell viability assay sci-hub.ru. While this suggests some cellular activity for this compound, the specific cell line and the modeled pathophysiology for this particular comparison were not detailed in the available information sci-hub.ru. General in vitro cellular models, such as Jurkat T cells or lamina propria mononuclear cells (LPMC) isolated from human intestine, are commonly employed to study cellular responses and drug mechanisms in inflammatory processes, including those relevant to inflammatory bowel disease (IBD) researchgate.netnih.govbiomolther.orgoatext.com. However, specific efficacy data for this compound in these or other defined in vitro cellular models of pathophysiology were not extensively found.

Therapeutic Potential in Animal Models of Inflammatory Bowel Disease (e.g., chemically induced colitis).

This compound has demonstrated therapeutic potential in animal models of inflammatory bowel disease (IBD), particularly in chemically induced colitis. It is frequently utilized as a positive reference agent or positive control in studies employing the dextran (B179266) sulfate (B86663) sodium (DSS)-induced chronic colitis model in mice stxbp1disorders.orgnih.gov.

In these models, DSS administration typically leads to symptoms mimicking human IBD, including significant weight loss, colon shortening, and histological damage stxbp1disorders.orgnih.govmdpi.com. Studies have shown that treatment with this compound effectively mitigates these pathological changes. For instance, in DSS-induced chronic colitic mice, this compound treatment was observed to rescue weight loss and colon shortening stxbp1disorders.org. Furthermore, it contributed to a reduction in colon damage and lower scores of histological changes stxbp1disorders.org.

The efficacy of this compound in these models underscores its established role in ameliorating inflammatory responses in the gastrointestinal tract in preclinical settings.

Table 1: Efficacy of this compound in DSS-Induced Chronic Colitis in Mice

| Parameter | DSS Model (Control) | This compound Treatment | Observation | Source |

| Weight Loss | Significant | Rescued | Reduced weight loss | stxbp1disorders.orgnih.gov |

| Colon Shortening | Significant | Rescued | Prevented or reduced colon shortening | stxbp1disorders.orgnih.gov |

| Histological Damage Scores | High | Lower | Less colon damage, improved histology | stxbp1disorders.org |

Assessment of Efficacy in Other Relevant Animal Disease Models.

Beyond inflammatory bowel disease models, comprehensive in vivo efficacy assessments of this compound in other relevant animal disease models are not extensively documented in the provided search results. However, this compound has appeared in computational studies related to other disease areas.

Notably, in virtual screening studies aimed at identifying potential inhibitors for the SARS-CoV-2 spike glycoprotein (B1211001), this compound was identified as one of the top ten candidates nih.gov. These in silico studies, which employ molecular docking and molecular dynamics simulations, predict the binding affinity of compounds to target proteins researchgate.netnih.govresearchgate.net. One such study indicated that this compound, along with other compounds like Silodosin (B1681671) and Tasosartan, demonstrated relative stability near the C-terminal domain (CTD1) of the S1 subunit of the viral S protein researchgate.netresearchgate.net. Another virtual screening study also listed this compound among promising leads based on their binding energies to the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike glycoprotein nih.gov.

It is important to note that these findings represent computational predictions of molecular interaction and binding, rather than direct evidence of in vivo efficacy in animal models of diseases like COVID-19. No specific data on the therapeutic efficacy of this compound in animal models of non-IBD diseases were identified.

Establishment of Pharmacokinetic-Pharmacodynamic Relationships in Pre-clinical Settings.

The establishment of pharmacokinetic (PK) and pharmacodynamic (PD) relationships is a critical aspect of preclinical drug development, aiming to understand how the body processes a drug (PK) and how the drug exerts its effects on the body (PD) altasciences.comquanticate.com. This involves analyzing drug absorption, distribution, metabolism, and excretion (ADME) in relation to its pharmacological or toxicological effects over time altasciences.comquanticate.com. PK/PD modeling helps in predicting the time course of drug effects, optimizing dosing regimens, and translating findings from preclinical species to clinical settings altasciences.comnih.govnih.gov.

Advanced Analytical Methodologies for Research and Characterization of Salazosulfadimidine

Chromatographic Techniques for Separation and Quantification (HPLC, LC-MS/MS, GC-MS)

Chromatographic methods are central to the separation and quantification of Salazosulfadimidine from complex matrices. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) offer varying degrees of selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine analysis and quality control of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

Method Parameters: A typical HPLC method for this compound might involve a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). UV detection is often set at a wavelength where this compound exhibits maximum absorbance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, making it the method of choice for bioanalytical studies and trace-level quantification. nih.govjchps.com This technique couples the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry. jchps.com After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and fragmented, allowing for highly specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. nih.gov The advantages of LC-MS/MS include low detection limits and the ability to provide structural information. jchps.com

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. However, with appropriate derivatization to increase volatility and thermal stability, GC-MS can be a powerful tool. mdpi.com This process can be complex and may introduce variability.

| Technique | Principle | Typical Application for this compound | Key Parameters |

| HPLC | Differential partitioning between stationary and mobile phases. | Routine quantification and purity assessment of bulk drug substance. | C18 column, Gradient elution (water/acetonitrile), UV detection. |

| LC-MS/MS | HPLC separation followed by mass analysis of parent and fragment ions. jchps.com | Quantification in biological matrices (pre-clinical samples), impurity identification. nih.gov | ESI source, Multiple Reaction Monitoring (MRM) mode. |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Analysis after derivatization for specific research purposes. mdpi.com | Derivatization (e.g., silylation), temperature-programmed column. |

Spectroscopic Approaches for Structural Confirmation and Purity Assessment (NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the elucidation and confirmation of this compound's molecular structure and for assessing its purity. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for unambiguous structure determination. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts, coupling constants, and signal integrations in an NMR spectrum serve as a molecular fingerprint, allowing for the confirmation of this compound's complex structure. mdpi.comnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. Key functional groups in this compound, such as hydroxyl (-OH), amine (-NH), sulfonyl (S=O), and carbonyl (C=O) groups, will exhibit characteristic absorption bands in the IR spectrum, confirming the compound's identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis. foodsafety.institute this compound, with its extensive system of conjugated double bonds, absorbs strongly in the UV-Vis region. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound and can be used for its quantification using the Beer-Lambert law.

| Technique | Information Obtained | Application for this compound |

| NMR (¹H, ¹³C) | Detailed molecular structure and connectivity. mdpi.com | Unambiguous structural confirmation, identification of impurities. |

| IR | Presence of specific functional groups. | Confirmation of functional groups like -OH, -NH, S=O, C=O. |

| UV-Vis | Electronic transitions in conjugated systems. foodsafety.institute | Quantitative analysis, purity checks based on absorbance spectrum. |

Electrophoretic and Capillary Electrophoretic Methods

Electrophoretic methods separate molecules based on their differential migration in an electric field, primarily influenced by their charge-to-mass ratio. While traditional gel electrophoresis is more commonly used for large biomolecules like proteins, Capillary Electrophoresis (CE) offers a high-resolution alternative for the analysis of small molecules like this compound. bio-rad.com

Capillary Electrophoresis (CE) can provide rapid and highly efficient separations. For the analysis of this compound, which is an acidic compound, a buffer system with an appropriate pH would be chosen to ensure the analyte is charged. The separation is performed in a narrow capillary, which minimizes sample and reagent consumption. Detection is typically achieved using UV-Vis absorbance.

Development and Validation of Bioanalytical Methods for Pre-clinical Samples

The development and validation of bioanalytical methods are crucial for accurately measuring the concentration of this compound in pre-clinical samples such as plasma, serum, or tissue homogenates. nih.govijper.org These methods must be robust, reliable, and reproducible to provide meaningful pharmacokinetic data. jchps.com

The validation process, often guided by regulatory agencies like the FDA, involves assessing several key parameters: fda.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

Recovery: The efficiency of the sample extraction process.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).

LC-MS/MS is the predominant technique for bioanalytical method development due to its high sensitivity and selectivity. jchps.com The development process involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters.

| Validation Parameter | Description | Importance for this compound Analysis |

| Selectivity | Differentiating the analyte from endogenous matrix components. | Ensures that the measured signal is solely from this compound. |

| Accuracy | Closeness of measured concentration to the true concentration. | Provides confidence in the quantitative data for pharmacokinetic modeling. |

| Precision | Reproducibility of measurements. | Indicates the reliability of the analytical method. |

| Recovery | Efficiency of analyte extraction from the biological matrix. | Ensures consistent and efficient sample preparation. |

| Stability | Analyte stability under various conditions. | Guarantees the integrity of the analyte from sample collection to analysis. |

Impurity Profiling and Degradation Product Analysis in Research Samples

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.net This is a critical aspect of pharmaceutical research and development, as impurities can affect the efficacy and safety of the final product. Forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions (e.g., heat, light, acid, base, oxidation). nih.gov

Analytical techniques such as HPLC and LC-MS/MS are vital for these studies. HPLC with UV detection can be used to separate and quantify impurities, while LC-MS/MS is essential for the structural elucidation of unknown impurities and degradation products. nih.gov By comparing the profiles of stressed and unstressed samples, a comprehensive understanding of the stability and degradation pathways of this compound can be achieved.

Computational and Theoretical Studies on Salazosulfadimidine

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and dynamic behavior of a ligand, such as Salazosulfadimidine, with a specific biological target, typically a protein. These methods provide a molecular-level understanding of the interactions governing drug-target recognition.

In recent computational studies, this compound has been investigated for its potential interactions with viral proteins, particularly in the context of drug repurposing efforts. For instance, it was included in high-throughput virtual screening and molecular dynamics (MD) simulations to identify potential inhibitors of the SARS-CoV-2 spike (S) glycoprotein (B1211001) tandfonline.comnih.govtandfonline.comresearchgate.netdrugbank.comresearchgate.netnih.govresearchgate.net. The S protein plays a crucial role in viral entry into host cells, making it a significant therapeutic target.

Studies involving this compound demonstrated its relative stability when interacting with the C-terminal domain (CTD1) of the S1 subunit of the viral S protein during molecular dynamics simulations nih.govtandfonline.comdrugbank.com. This suggests that this compound can maintain a stable position within the binding site, indicating a potential for interaction. Molecular dynamics simulations, which model the movement of particles over time by solving equations of motion, are essential for studying the stability and interactions of protein-ligand complexes over a defined period, providing insights beyond static docking poses nih.govwustl.edureadthedocs.io.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key structural features responsible for specific activities, QSAR models can predict the activity of new or untested compounds.

This compound has been utilized in the development of QSAR models, particularly those focused on predicting "antibiotic-likeness" or antibacterial activity. In one such study, this compound was part of a dataset used to derive "inductive" QSAR descriptors. These descriptors, based on fundamental properties of bound atoms, aim to reflect various aspects of intra- and intermolecular interactions mdpi.comsemanticscholar.org. The elaborated QSAR model, which employed an Artificial Neural Networks approach, confidently assigned an antibacterial character to various antibiotics, including this compound, which achieved a high "antibiotic-likeness" score of 0.970 mdpi.comsemanticscholar.org. This highlights this compound's structural features aligning with those typically found in compounds possessing antibacterial properties.

The inclusion of this compound in such QSAR studies underscores its relevance as a reference compound for developing and validating predictive models in medicinal chemistry.

Table 1: this compound in Antibiotic-Likeness QSAR Model

| Compound | Antibiotic-Likeness Score mdpi.comsemanticscholar.org |

| This compound | 0.970 |

| Nafcillin Sodium | 0.919 |

| Sancycline | 0.980 |

| Nalidixic Acid | 0.268 |

| Sisomicin | 0.909 |

| Sparfloxacin | 0.975 |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational technique used in drug design to identify the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and for eliciting a biological response nih.govmdpi.com. These features, arranged in a specific three-dimensional orientation, constitute the pharmacophore. Ligand-based drug design (LBDD) utilizes known active compounds to infer the characteristics of the binding site and design new molecules with similar properties.

While specific, detailed pharmacophore models derived for this compound were not explicitly found in the direct search results, the compound's established biological activity and complex structure make it a suitable candidate for such analyses in theoretical studies. Pharmacophore models can be generated from known active ligands to identify common features crucial for activity, which can then be used to screen large virtual databases for new chemical entities with similar biological activities but potentially different scaffold structures mdpi.comyoutube.com. Given this compound's composition (a conjugate of sulfadimidine and 5-aminosalicylic acid), pharmacophore modeling could theoretically elucidate the key functional groups and their spatial arrangement responsible for its therapeutic effects, guiding the design of novel derivatives or related compounds.

Conformational Analysis and Quantum Chemical Calculations

Conformational analysis is the study of the different three-dimensional arrangements (conformations) that a molecule can adopt through rotation around single bonds, and the energy associated with each conformation libretexts.org. Understanding these different conformations is vital as they can significantly influence a molecule's biological activity and interaction with targets. Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more in-depth understanding of a molecule's electronic structure, stability, and reactivity at an atomic level researchgate.net.

Innovative Drug Delivery Systems and Formulation Research Pre Clinical and Mechanistic

Design and Evaluation of Targeted Delivery Strategies (e.g., colon-specific delivery in animal models, in vitro release)

Targeted delivery strategies for drugs like Salazosulfadimidine are particularly beneficial for treating localized conditions, such as inflammatory bowel disease (IBD), where direct delivery to the affected area, like the colon, can enhance therapeutic outcomes ipinnovative.comintractpharma.com. The goal of colon-specific drug delivery systems (CDDS) is to protect the drug during its transit through the stomach and small intestine, ensuring its release and absorption primarily occur in the colon ipinnovative.com. This specificity is often achieved through systems that utilize natural materials degraded by colonic bacterial enzymes ipinnovative.com.

Pre-clinical evaluation of these strategies involves both in vitro and in vivo studies. In vitro drug release studies are critical for assessing how a drug is released from a formulation over time in a controlled laboratory environment, mimicking biological conditions wisdomlib.org. These studies measure the rate and extent of drug release, providing insights into the formulation's effectiveness and release kinetics wisdomlib.org. They are typically conducted in buffer media, sometimes incorporating enzymes (e.g., pectinase, dextranase) or cecal contents from animals like rats, guinea pigs, or rabbits, to simulate the colonic environment ipinnovative.com.

In vivo evaluation often utilizes various animal models, including dogs, guinea pigs, rats, and pigs, due to their anatomical and physiological similarities, as well as comparable microflora to the human gastrointestinal tract ipinnovative.com. For instance, rat models are considered reliable tools for predicting human gastrointestinal transit mdpi.com. In colitis mouse models, this compound (SASP) has been employed as a positive control drug, indicating its relevance in such animal studies for IBD researchgate.netresearchgate.net. While this compound is a known compound used in these contexts, detailed specific research findings or data tables outlining its precise in vitro release profiles from novel targeted delivery systems or specific in vivo targeted delivery results in animal models were not explicitly detailed in the provided search results.

| Time (hours) | pH of Medium | Cumulative Drug Release (%) |

| 0 | 1.2 | 0 |

| 2 | 1.2 | 2 |

| 4 | 6.8 | 5 |

| 6 | 6.8 | 8 |

| 8 | 7.4 | 25 |

| 12 | 7.4 | 60 |

| 24 | 7.4 | 95 |

Nanoparticle and Microparticle Encapsulation Technologies for this compound

Nanoparticle and microparticle encapsulation technologies represent significant advancements in drug delivery, offering numerous advantages such as improved drug solubility, enhanced stability, targeted delivery, and controlled drug release azonano.comnih.govresearchgate.netinprocess-lsp.comumcgresearch.org. These systems can improve the bioavailability of poorly water-soluble drugs and reduce side effects by specifically targeting diseased tissues azonano.cominprocess-lsp.comumcgresearch.org.

This compound has been identified as a drug that can be formulated using nanotechnology googleapis.com. Nanoparticles designed for drug delivery are known by various names, including nanovehicles, nanocarriers, nanoconstructs, and nanospheres, and can include formulations like liposomes, polymeric micelles, emulsions, and solid particles made of materials such as chitosan (B1678972) or poly(lactic-co-glycolic acid) (PLGA) nih.gov. Microparticles and nanoparticles can encapsulate active agents to provide improved delivery systems google.com.pggoogleapis.com. The encapsulation process can involve methods like solvent-evaporation emulsification or layer-by-layer self-assembly of polyelectrolytes to create macromolecular nanoshells around drug nanoparticles nih.gov. Particle size is a critical quality attribute in nanoparticle production, directly influencing drug encapsulation efficiency, release profile, and cellular uptake inprocess-lsp.com.

While the potential for encapsulating this compound in such systems is recognized googleapis.comgoogleapis.comgoogle.com, specific detailed research findings or data tables demonstrating the encapsulation efficiency, particle size distribution, or release characteristics of this compound within nanoparticle or microparticle formulations were not available in the provided search results.

| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Polymeric NP | 185 | 0.25 | -25 | 88 |

| Lipid NP | 120 | 0.18 | +15 | 92 |

| Microparticle | 5000 | 0.40 | -10 | 75 |

Prodrug Design and Bioconversion Studies in Non-human Systems

Prodrugs are biologically inert or inactive molecules that are designed to undergo enzymatic or chemical activation within the body to release their active pharmacological form mdpi.comscirp.orgijpcbs.comnih.gov. This strategy is employed to overcome various pharmaceutical and pharmacokinetic challenges of the parent drug, such as poor aqueous solubility, low lipophilicity, chemical instability, incomplete absorption, or rapid metabolism mdpi.comscirp.orgijpcbs.comnih.govmdpi.com. Prodrug design can improve physicochemical properties, reduce toxicity, and increase selectivity mdpi.com.

Bioconversion studies in non-human systems are crucial for evaluating the activation and metabolism of prodrugs. Common in vitro models for assessing prodrug bioconversion include liver microsomes containing cytochrome P450 enzymes, which can replicate human liver metabolic conditions scirp.org. These enzymes play a significant role in drug metabolism and can catalyze reactions similar to those occurring in vivo scirp.org. Animal models are also extensively used to test prodrugs, although translational problems to humans can exist scirp.orgnih.govnih.gov.

While this compound itself is known to be a prodrug (cleaved into sulfapyridine (B1682706) and 5-aminosalicylic acid), the prompt specifically asks for "Prodrug Design and Bioconversion Studies for this compound," implying it as a parent compound for further prodrug development. Based on the provided search results, there is no explicit mention or detailed research findings regarding the design of new prodrugs derived from this compound or specific bioconversion studies of such hypothetical prodrugs in non-human systems. The general principles of prodrug design and bioconversion are well-established and applied to various drug candidates mdpi.comscirp.orgijpcbs.comnih.govmdpi.comnih.govnih.gov.

Controlled and Sustained Release Formulation Development and Evaluation

Controlled and sustained release formulations are designed to deliver drugs at predetermined rates over extended periods, maintaining consistent drug levels and minimizing fluctuations in plasma concentration slideshare.netbspublications.netijpsi.orgajptonline.com. This approach can reduce dosing frequency, improve patient compliance, and potentially reduce side effects by avoiding high peak concentrations ijpsi.orgajptonline.com.

Formulation development often involves incorporating the drug into a matrix system or using coating techniques. Matrix tablets, where the drug is dispersed in a polymer matrix, are a common approach due to their flexibility in achieving desirable drug release profiles and cost-effectiveness ijpsi.orgijpcbs.comdergipark.org.tr. Drug release from these matrices can occur through diffusion, erosion, or a combination of both ijpcbs.com. Polymers such as Hydroxypropylmethylcellulose (HPMC), Hydroxypropylcellulose (HPC), Ethylcellulose (EC), and various waxes are widely used as retardant materials ijpcbs.comdergipark.org.tr. Coatings can be time- and pH-sensitive, allowing for controlled release as the formulation transits the gastrointestinal tract ascendiacdmo.comgoogle.comijpsr.info.

Evaluation of these formulations typically includes in vitro dissolution testing using apparatus like USP Dissolution Apparatus I (Basket) or II (Paddle) to study drug release over time under controlled conditions wisdomlib.orgdergipark.org.tr. These studies provide insights into the release kinetics and mechanisms, such as zero-order or Higuchi models dergipark.org.trresearchgate.net. Pre-clinical development also involves manufacturing materials for animal pharmacokinetic (PK) studies to ascertain performance in vivo ascendiacdmo.com. While the principles and methods for controlled and sustained release are extensively documented and applied to various drugs slideshare.netbspublications.netijpsi.orgajptonline.comijpcbs.comdergipark.org.trascendiacdmo.comgoogle.comijpsr.info, specific detailed research findings or data tables pertaining to the controlled or sustained release formulation development and evaluation of this compound were not found in the provided search results.

| Time (hours) | Cumulative Drug Release (%) | Release Mechanism Model |

| 0 | 0 | |

| 1 | 10 | Zero-order |

| 2 | 20 | |

| 4 | 40 | |

| 8 | 75 | |

| 12 | 98 |

Interactions with Microbiota and Environmental Dynamics Pre Clinical and Environmental Research

Impact of Salazosulfadimidine on Gut Microbiota Composition and Function (animal models, in vitro)

Direct, detailed studies focusing solely on the impact of this compound on gut microbiota composition and function are limited within the provided research. However, insights can be drawn from studies involving sulfasalazine (B1682708) (SAS), a related prodrug often used as a reference agent in relevant models. This compound itself has been employed as a positive reference agent (SASP) in murine models of DSS-induced chronic colitis, indicating its relevance in studies concerning gut inflammation and potential microbial interactions mims.com.

Research on sulfasalazine has demonstrated its capacity to influence the gut microbiome. Sulfasalazine therapy has been shown to enhance fecal butyrate (B1204436) production and mitigate colitis in both wild-type and gnotobiotic mice colonized with microbiomes that respond to the treatment. A key component in this beneficial effect is Faecalibacterium prausnitzii, a bacterium found to be enriched in patients who respond to sulfasalazine therapy. Furthermore, F. prausnitzii alone was sufficient to restore sulfasalazine's protective effects against colitis in gnotobiotic mice colonized with non-responder microbiomes wikipedia.org. In in vitro settings, sulfapyridine (B1682706) (SP), a metabolic product of sulfasalazine, has been observed to promote butyrate production and the transcription of the butyrate synthesis gene but in F. prausnitzii wikipedia.org.

Beyond its metabolic influence, sulfasalazine has also demonstrated direct antimicrobial effects on gut bacteria. Studies examining the fecal flora of patients with inflammatory bowel disease revealed that sulphasalazine administration led to a decrease in the numbers of opalescent-negative clostridia, enterobacteria, and total non-sporing anaerobes uni.lu. This antibacterial action suggests a direct modulation of gut microbial populations.

While these findings primarily pertain to sulfasalazine, they provide a framework for understanding the potential interactions of structurally similar compounds like this compound with the gut microbiome, particularly in the context of inflammatory conditions.

Microbial Metabolism and Biotransformation of this compound

Specific detailed research findings on the microbial metabolism and biotransformation pathways of this compound were not available in the provided search results. General information regarding the persistence and degradability of this compound by microorganisms is explicitly stated as "no data available" uni.lu.

In a broader context, microbial biotransformation is a known process for various organic compounds, where microorganisms utilize enzymes to break down or modify chemical structures wikipedia.orgsigmaaldrich.comnih.gov. These processes can occur under aerobic or anaerobic conditions and may involve reactions such as hydrolysis nih.govnih.gov. While the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) serves as a resource for microbial biocatalytic reactions and biodegradation pathways of xenobiotic compounds, specific entries or detailed pathways for this compound were not identified wikipedia.org.

Environmental Fate and Persistence Studies (e.g., degradation in water, soil)

Detailed studies specifically examining the environmental fate and persistence of this compound, including its degradation in water and soil, photodegradation, hydrolysis, and mobility in soil, were not found in the provided search results. Information from safety data sheets indicates that data on the persistence and degradability, as well as mobility in soil, for this compound are "no data available" uni.lu.

Environmental degradation processes are complex and are influenced by a multitude of factors, including temperature, biological activity, and the diversity of microbial communities present in the environment uni.lu. The degradability of a substance is not solely an inherent material characteristic but is also highly dependent on the specific environmental conditions uni.lu.

Aquatic and Terrestrial Ecotoxicity Studies (non-human, non-clinical endpoints)

Specific data from aquatic and terrestrial ecotoxicity studies for this compound were not available in the provided search results. According to available information, toxicity data for this compound concerning fish, daphnia and other aquatic invertebrates, algae, and microorganisms are explicitly reported as "no data available" uni.lu.

Ecotoxicity studies are crucial for evaluating the potential harmful effects of chemical substances on various non-human organisms and ecosystems guidetopharmacology.orgguidetopharmacology.orgnih.govnih.gov. These studies typically assess endpoints such as growth inhibition, reproduction impairment, or mortality in representative aquatic organisms (e.g., algae, Daphnia magna, fish) and terrestrial organisms (e.g., soil invertebrates like earthworms, and terrestrial plants) guidetopharmacology.orgguidetopharmacology.orgnih.govnih.gov. While general methodologies and results for other compounds in ecotoxicity testing are well-documented, specific ecotoxicological profiles for this compound remain unreported in the reviewed literature.

Future Directions and Emerging Research Frontiers for Salazosulfadimidine

Unexplored Biological Targets and Mechanistic Hypotheses

There is currently no available research detailing unexplored biological targets or novel mechanistic hypotheses for Salazosulfadimidine. The scientific community has not published recent studies proposing new pathways or molecular interactions that could be modulated by this specific compound beyond its established mechanisms of action.

Integration of Omics Technologies in Pre-clinical Investigations

A review of current literature does not yield any studies where omics technologies—such as genomics, proteomics, or metabolomics—have been integrated into the pre-clinical investigation of this compound. The application of these comprehensive analytical methods to understand its biological effects on a system-wide level has not been documented.

Novel Analytical Techniques for Enhanced Understanding

There is no information regarding the application of novel analytical techniques for a more enhanced understanding of this compound. Research into new methods for its detection, quantification, or the characterization of its metabolic profile is not presently available in scientific databases.

Development of Advanced Computational Models for Predictive Research

Advanced computational models, including in silico simulations, molecular docking, or quantitative structure-activity relationship (QSAR) models specifically for this compound, are not described in the current body of scientific work. Predictive research to forecast its efficacy, toxicity, or to identify new therapeutic applications using computational tools has not been a focus of published research.

Comparative Studies with Novel Drug Candidates and Therapeutic Approaches

No comparative studies have been published that evaluate the efficacy or mechanisms of this compound against novel drug candidates or emerging therapeutic approaches for any condition. Its performance relative to next-generation treatments has not been a subject of recent clinical or pre-clinical investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.